![molecular formula C15H22FNO2 B3846576 4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)
4-[5-(2-fluorophenoxy)pentyl]morpholine
Description
4-[5-(2-Fluorophenoxy)pentyl]morpholine is a synthetic morpholine derivative characterized by a pentyl chain substituted with a 2-fluorophenoxy group at the fifth carbon and a morpholine ring at the terminal position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate solubility, bioavailability, and electronic properties.
Properties
IUPAC Name |
4-[5-(2-fluorophenoxy)pentyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRXIOUXFADDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-fluorophenoxy)pentyl]morpholine typically involves the reaction of morpholine with 5-(2-fluorophenoxy)pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-fluorophenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding reduced amine or alcohol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[5-(2-fluorophenoxy)pentyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(2-fluorophenoxy)pentyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 4-[5-(2-fluorophenoxy)pentyl]morpholine with structurally related morpholine derivatives from the evidence:
Key Observations:
- Molecular Weight : The target compound (265.33 g/mol) is lighter than most analogs, except for the nitro-benzylidene derivative (286.33 g/mol) . Heavier compounds (e.g., 395.47 g/mol ) often contain bulky substituents like sulfonyl or pyrimidinyl groups.
- Substituent Influence: Fluorine vs. Boron: The 2-fluorophenoxy group in the target compound may offer distinct electronic effects (e.g., electron-withdrawing) compared to the dioxaborolan group in , which is often used in Suzuki-Miyaura cross-couplings. Aromatic vs. Heterocyclic: The nitro-benzylidene group in introduces strong electron-withdrawing properties, while the thienyl group in adds sulfur-based heterocyclic reactivity.
- Thermal Stability : The dioxaborolan-containing compound has a defined melting point (132–135°C), suggesting higher crystallinity than the target compound. The thienyl derivative has a predicted high boiling point (496.5°C), likely due to its extended hydrophobic chain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.